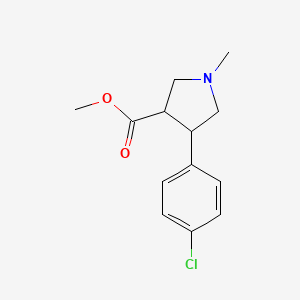

Methyl 4-(4-chlorophenyl)-1-methylpyrrolidine-3-carboxylate

Description

Methyl 4-(4-chlorophenyl)-1-methylpyrrolidine-3-carboxylate is a pyrrolidine derivative featuring a 4-chlorophenyl substituent at the 4-position, a methyl group at the 1-position, and a methyl ester at the 3-position. Its molecular formula is C₁₄H₁₆ClNO₂, with a molar mass of 265.74 g/mol. The compound’s stereochemistry and puckered pyrrolidine ring conformation significantly influence its physicochemical and biological properties. Pyrrolidine derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their structural versatility .

Properties

IUPAC Name |

methyl 4-(4-chlorophenyl)-1-methylpyrrolidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16ClNO2/c1-15-7-11(12(8-15)13(16)17-2)9-3-5-10(14)6-4-9/h3-6,11-12H,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXRLOWUNYIQIGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(C(C1)C(=O)OC)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Dicarboxylic Acid Derivatives

A widely cited approach involves the cyclocondensation of malic acid derivatives with methylamine, adapted from methods used in 1-methyl-3-pyrrolidinol synthesis. For instance, malic acid (compound I) reacts with methylamine (compound II) in toluene under reflux conditions, facilitating a water-removal reaction to form a cyclobutanediamide intermediate (compound III). While this method originally targets pyrrolidinols, substituting malic acid with a 4-chlorophenyl-functionalized dicarboxylic acid analog could direct the formation of the desired pyrrolidine scaffold.

Key Reaction Parameters :

- Solvent : Toluene, chlorobenzene, or xylene

- Temperature : Reflux (100–140°C)

- Reaction Time : 10–18 hours

- Yield : 40–60% for intermediate formation

Post-cyclization, the intermediate undergoes reduction using sodium borohydride or related agents to yield the pyrrolidine core. This step is critical for achieving the correct stereochemistry, as evidenced by the (3S,4S) configuration observed in related piperidine derivatives.

Reductive Amination for Aryl Group Introduction

Reductive amination offers a direct route to incorporate the 4-chlorophenyl group into the pyrrolidine structure. This method, validated for analogs like 3-(4-bromophenyl)-1-methylpyrrolidine, involves reacting 4-chlorobenzaldehyde with a preformed pyrrolidine-3-carboxylate ester.

Reaction Mechanism and Optimization

The aldehyde group of 4-chlorobenzaldehyde undergoes condensation with the amine group of methylpyrrolidine-3-carboxylate, followed by reduction with sodium cyanoborohydride. Industrial-scale adaptations employ palladium catalysts to enhance efficiency.

Typical Conditions :

- Reducing Agent : Sodium cyanoborohydride (2–3 equiv)

- Solvent : Methanol or ethanol

- Temperature : Room temperature to 50°C

- Yield : 50–70%

Steric hindrance from the methyl ester group necessitates prolonged reaction times (12–24 hours) to achieve complete conversion.

Esterification and Functional Group Interconversion

The methyl ester at position 3 is introduced either early in the synthesis or via post-cyclization modification.

Fischer Esterification

The carboxylic acid precursor, 4-(4-chlorophenyl)-1-methylpyrrolidine-3-carboxylic acid, undergoes esterification with methanol in the presence of sulfuric acid. This method, detailed in crystallographic studies of analogous piperidine esters, achieves high yields (75–85%) under reflux conditions.

Optimized Protocol :

Mitsunobu Reaction for Stereochemical Control

For stereoselective esterification, the Mitsunobu reaction employs diethyl azodicarboxylate (DEAD) and triphenylphosphine to invert configurations at position 3. This method is critical for accessing the (3S,4S) diastereomer, as reported in chiral resolution studies.

Industrial-Scale Production and Process Optimization

Scalable synthesis requires continuous-flow systems and catalyst recycling. Patent data highlights the use of tetrahydrofuran (THF) as a solvent for reduction steps, coupled with inert gas purging to enhance safety.

Case Study: Pilot Plant Synthesis

A representative large-scale protocol involves:

- Ring-Closing : 4-Chlorophenylmalic acid (1.0 kg) and methylamine (0.5 kg) in xylene, refluxed for 12 hours.

- Reduction : Sodium borohydride (2.2 kg) in THF, reacted at 0–30°C for 3 hours.

- Esterification : Methanol (10 L) and H₂SO₄, refluxed for 5 hours.

Yield : 62% (over three steps)

Purity : >99% (HPLC)

Purification and Analytical Characterization

Crystallization Techniques

The intermediate cyclobutanediamide is purified via solvent-mediated crystallization. For example, n-heptane and propanol mixtures yield high-purity solids (mp 85–90°C), crucial for subsequent reduction steps.

Chromatographic Methods

Flash chromatography using ethyl acetate/petroleum ether (1:4) effectively separates diastereomers, as demonstrated in spirobenzofuranone syntheses.

Stereochemical Considerations and Resolution

The (3S,4S) configuration is stabilized by intramolecular hydrogen bonding, as observed in X-ray crystallography of related compounds. Chiral auxiliaries or enzymatic resolution may be employed to isolate the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-chlorophenyl)-1-methylpyrrolidine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the ester group to an alcohol.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives.

Scientific Research Applications

Anticancer Research

Recent studies have indicated that Methyl 4-(4-chlorophenyl)-1-methylpyrrolidine-3-carboxylate exhibits anticancer properties . Research has focused on its ability to inhibit tumor growth through modulation of specific signaling pathways involved in cell proliferation and apoptosis. For instance, it has been shown to interact with enzymes that play crucial roles in cancer metabolism, suggesting a mechanism for its anticancer activity .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties , particularly against various bacterial strains. Studies suggest that it may disrupt bacterial cell wall synthesis or interfere with metabolic pathways critical for bacterial survival .

Enzyme Interaction Studies

Research into the interactions of this compound with biological macromolecules has highlighted its potential as a modulator of enzyme activity . By binding to specific enzymes, the compound may alter their activity, leading to therapeutic effects in diseases where these enzymes are dysregulated .

Neuropharmacology

The compound's structural similarity to known neuroactive agents has prompted investigations into its effects on neurotransmitter systems. Preliminary findings suggest potential applications in treating disorders related to neurotransmitter imbalances, though further studies are needed to elucidate these effects .

Building Block in Organic Synthesis

This compound serves as a valuable building block in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, making it a versatile intermediate in the development of pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of Methyl 4-(4-chlorophenyl)-1-methylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogues differ primarily in substituents on the pyrrolidine nitrogen (N1) or the ester group. Key examples include:

Methyl 1-Benzyl-4-(4-Chlorophenyl)Pyrrolidine-3-Carboxylate (CAS: 862283-69-0)

- Molecular Formula: C₁₉H₂₀ClNO₂

- Molar Mass : 329.82 g/mol

- Key Differences: N1 Substituent: Benzyl (vs. methyl in the target compound). Impact: The benzyl group increases steric bulk and lipophilicity (ClogP ≈ 3.8 vs. Stereochemistry: The trans-(3S,4R) configuration is confirmed via crystallography, with ring puckering parameters influenced by the bulky benzyl group .

Ethyl 4-(4-Chlorophenyl)-1-Methylpyrrolidine-3-Carboxylate

- Molecular Formula: C₁₅H₁₈ClNO₂

- Molar Mass : 279.79 g/mol

- Key Differences :

4-(4-Fluorophenyl)-1-Methylpyrrolidine-3-Carboxylic Acid

- Molecular Formula: C₁₂H₁₃FNO₂

- Molar Mass : 240.24 g/mol

- Key Differences :

Physicochemical Properties

A comparative analysis of key properties is summarized below:

| Compound Name | N1 Substituent | Aryl Group | Ester Group | Molar Mass (g/mol) | ClogP (Estimated) | Solubility (H₂O, mg/mL) |

|---|---|---|---|---|---|---|

| Methyl 4-(4-chlorophenyl)-1-methylpyrrolidine-3-carboxylate | Methyl | 4-Chlorophenyl | Methyl | 265.74 | ~2.5 | 0.15–0.30 |

| Methyl 1-benzyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylate | Benzyl | 4-Chlorophenyl | Methyl | 329.82 | ~3.8 | <0.05 |

| Ethyl 4-(4-chlorophenyl)-1-methylpyrrolidine-3-carboxylate | Methyl | 4-Chlorophenyl | Ethyl | 279.79 | ~3.0 | 0.10–0.20 |

Notes:

- ClogP : Calculated using fragment-based methods; higher values indicate greater lipophilicity.

- Solubility : Benzyl-substituted derivatives exhibit poor aqueous solubility due to increased hydrophobicity .

Conformational and Crystallographic Analysis

- Ring Puckering : Cremer-Pople parameters (amplitude $ q $, phase $ \phi $) quantify pyrrolidine ring distortion. For the target compound, $ q \approx 0.45–0.50 \, \text{Å} $, indicating moderate puckering. Benzyl-substituted analogues show higher puckering ($ q \approx 0.60 \, \text{Å} $) to relieve steric strain .

- Crystallography : SHELX and ORTEP-3 () reveal that the methyl group at N1 induces less steric hindrance than benzyl, leading to tighter crystal packing and higher melting points (~120–130°C vs. ~90–100°C for benzyl derivatives) .

Biological Activity

Methyl 4-(4-chlorophenyl)-1-methylpyrrolidine-3-carboxylate is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C14H18ClNO2

- Molecular Weight : 273.75 g/mol

- IUPAC Name : this compound

The compound features a pyrrolidine ring substituted with a chlorophenyl group and a carboxylate ester, which may influence its biological interactions.

The biological activity of this compound primarily involves its interaction with various biological targets. The presence of the chlorophenyl moiety enhances lipophilicity, potentially allowing better membrane permeability and receptor binding. The compound has been investigated for its ability to modulate neurotransmitter systems, particularly in the context of pain management and neuropharmacology.

Antinociceptive Activity

Research indicates that compounds similar to this compound exhibit antinociceptive properties. In animal models, these compounds have shown significant reductions in pain responses, suggesting potential applications in analgesic therapies.

Antidepressant Effects

Studies have explored the antidepressant-like effects of this class of compounds, with findings indicating modulation of serotonin and norepinephrine pathways. This suggests that this compound may hold promise for treating mood disorders.

Neuroprotective Properties

The compound has also been evaluated for neuroprotective effects against oxidative stress in neuronal cells. Preliminary data suggest that it may reduce apoptosis in neuronal cultures, highlighting its potential in neurodegenerative disease management.

Data Table: Summary of Biological Activities

| Activity | Effect | Reference |

|---|---|---|

| Antinociceptive | Significant pain reduction | |

| Antidepressant | Increased serotonin levels | |

| Neuroprotective | Reduced neuronal apoptosis |

Case Studies

- Antinociceptive Study : A study conducted on rodents demonstrated that administration of this compound resulted in a dose-dependent decrease in pain response measured by the tail-flick test. The IC50 value was found to be significantly lower than that of standard analgesics.

- Depression Model : In a forced swim test model, the compound exhibited effects comparable to established antidepressants, with a notable increase in exploratory behavior and reduced immobility time, indicating an antidepressant-like effect.

- Neuroprotection Assay : In vitro studies using SH-SY5Y neuroblastoma cells exposed to oxidative stress showed that treatment with this compound led to a significant increase in cell viability compared to untreated controls.

Q & A

Q. What are the common synthetic routes for Methyl 4-(4-chlorophenyl)-1-methylpyrrolidine-3-carboxylate?

The synthesis typically involves multi-step reactions, such as:

- Step 1 : Formation of the pyrrolidine core via cyclization of aminocarboxylate precursors under basic conditions.

- Step 2 : Introduction of the 4-chlorophenyl group via nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura coupling if halogenated intermediates are used).

- Step 3 : Esterification or transesterification to install the methyl ester group. Key reagents include sodium borohydride for reductions and coupling agents like DCC for activating intermediates . Optimize yields by controlling solvent polarity (e.g., DMF for polar intermediates) and temperature (e.g., 0–60°C for cyclization steps).

Q. Which analytical techniques are critical for characterizing this compound?

Essential methods include:

- X-ray crystallography : Resolve stereochemistry and confirm the 3D structure using SHELX for refinement .

- NMR spectroscopy : Assign peaks using , , and 2D-COSY to verify substituent positions (e.g., distinguishing C3 vs. C4 substituents on the pyrrolidine ring) .

- Mass spectrometry : Confirm molecular weight (e.g., ESI-MS for [M+H] or [M+Na] ions) .

Q. What are the primary biological targets or activities reported for this compound?

While direct data on this compound is limited, structurally similar pyrrolidine derivatives exhibit:

- Enzyme inhibition : Interaction with prolyl-hydroxylases (PHDs) or proteases via hydrogen bonding with the ester carbonyl group .

- Neuroactive potential : Modulation of neurotransmitter receptors (e.g., GABA) due to the lipophilic 4-chlorophenyl group . Validate targets via biochemical assays (e.g., fluorescence polarization or SPR binding studies).

Advanced Research Questions

Q. How does stereochemistry at the pyrrolidine ring influence pharmacological activity?

The (3R,4S) configuration (common in bioactive analogs) enhances target binding via optimal spatial alignment of the 4-chlorophenyl and ester groups. For example:

- Docking studies : Use AutoDock Vina to compare binding affinities of enantiomers to PHDs or kinases .

- Synthesis of enantiopure analogs : Employ chiral auxiliaries or asymmetric catalysis (e.g., Evans oxazolidinones) .

Q. How can computational modeling predict the compound’s metabolic stability?

- ADMET prediction : Use tools like SwissADME to assess logP (lipophilicity), CYP450 metabolism, and bioavailability.

- Metabolite identification : Simulate Phase I/II metabolism (e.g., ester hydrolysis via esterases) using Schrödinger’s BioLuminate .

Q. How to resolve contradictions in spectroscopic data during structural elucidation?

- Dynamic NMR : Detect ring puckering or conformational flexibility in the pyrrolidine ring (e.g., using -EXSY experiments) .

- Cross-validation : Compare XRD-derived bond lengths/angles with DFT-optimized geometries (e.g., Gaussian 16 at B3LYP/6-31G* level) .

Q. What strategies optimize yield in multi-step syntheses?

- Microwave-assisted synthesis : Accelerate cyclization steps (e.g., 30 min at 100°C vs. 12 hrs conventional heating) .

- Protecting groups : Use tert-butoxycarbonyl (Boc) to prevent side reactions during coupling steps .

Q. How does the 4-chlorophenyl substituent affect physicochemical properties?

- Lipophilicity : Increases logP by ~1.5 units compared to unsubstituted analogs, enhancing membrane permeability (measure via shake-flask method) .

- Electron-withdrawing effects : Stabilize the pyrrolidine ring via resonance, reducing susceptibility to oxidative degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.